4-(癸氧基)苯甲酸甲酯

概述

描述

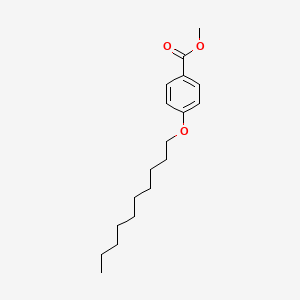

Methyl 4-(decyloxy)benzoate is an organic compound with the molecular formula C18H28O3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the para-position is replaced by a decyloxy group

科学研究应用

Liquid Crystal Applications

Molecular Characteristics and Phase Behavior

MDB exhibits liquid crystalline properties due to its molecular structure, which includes a long aliphatic chain (decyloxy group) that influences its mesomorphic behavior. Studies have shown that the length of the alkoxy chain significantly affects the phase transition temperatures and the stability of the liquid crystal phases. For instance, research indicates that as the terminal carbon chain length increases, the range of the smectic phase decreases while the nematic phase range also diminishes due to enhanced van der Waals interactions among the alkoxy chains .

Case Study: Thermal and Mesomorphic Properties

A detailed study on a series of compounds including MDB revealed distinct thermal transitions characterized by differential scanning calorimetry (DSC). The transition temperatures for MDB were found to be crucial for applications in display technologies, where precise control over phase behavior is necessary. For example, the nematic to smectic A (N-SmA) transition was observed at specific temperatures that are suitable for liquid crystal displays (LCDs) .

Polymer Synthesis

Hyperbranched Polymers

MDB has been utilized as an end-capping agent in the synthesis of hyperbranched aromatic poly(ether-ester)s. These polymers are synthesized through solution polymerization techniques, where MDB modifies thermal properties and enhances optical characteristics. The incorporation of MDB into polymer structures has been shown to improve thermal stability and modify glass transition temperatures (Tg), making these materials suitable for high-performance applications .

Table 1: Thermal Properties of MDB-Modified Polymers

| Polymer Type | Tg (°C) | Thermal Stability (°C) | Viscosity (dL/g) |

|---|---|---|---|

| Hyperbranched | 60-80 | Up to 200 | 0.010 - 0.120 |

Drug Delivery Systems

Potential Applications in Medicine

MDB's properties make it a candidate for use in drug delivery systems, particularly due to its ability to form stable emulsions and encapsulate active pharmaceutical ingredients (APIs). The hydrophobic nature of MDB allows it to interact favorably with various drugs, potentially enhancing their solubility and bioavailability.

Case Study: Encapsulation Efficiency

Research has demonstrated that MDB can effectively encapsulate hydrophobic dyes and drugs within polymeric networks. For example, experiments showed that a dendrimeric network functionalized with MDB could encapsulate Rhodamine B dye at concentrations significantly higher than initial solutions, indicating its potential utility in targeted drug delivery systems .

Environmental Impact and Safety

While MDB shows promise in various applications, it is essential to consider its environmental impact. Studies indicate that MDB may pose long-term hazards to aquatic life, necessitating careful handling and disposal practices .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(decyloxy)benzoate typically involves a multi-step reaction. One common method includes the esterification of 4-hydroxybenzoic acid with decanol in the presence of a strong acid catalyst like sulfuric acid, followed by methylation using methyl iodide and a base such as potassium carbonate . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of Methyl 4-(decyloxy)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

化学反应分析

Types of Reactions: Methyl 4-(decyloxy)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are employed.

Major Products Formed:

Oxidation: Formation of 4-(decyloxy)benzoic acid.

Reduction: Formation of 4-(decyloxy)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

作用机制

The mechanism of action of Methyl 4-(decyloxy)benzoate involves its interaction with specific molecular targets. The decyloxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

相似化合物的比较

Methyl 4-hydroxybenzoate:

Ethyl 4-(decyloxy)benzoate: Similar in structure but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.

Butyl 4-(decyloxy)benzoate: Contains a butyl group, which further alters its solubility and reactivity.

Uniqueness: Methyl 4-(decyloxy)benzoate is unique due to its specific combination of a methyl ester and a decyloxy group, which imparts distinct lipophilic and aromatic characteristics. This makes it particularly useful in applications requiring both hydrophobicity and aromatic stability .

生物活性

Methyl 4-(decyloxy)benzoate, a member of the benzoate ester family, has garnered attention for its potential biological activities. This compound's unique structure, characterized by a decyloxy group attached to the aromatic ring, enhances its lipophilicity and interaction with biological membranes, making it a candidate for various applications in medicinal chemistry and drug delivery systems.

- Molecular Formula : C18H28O3

- Molecular Weight : 300.42 g/mol

- CAS Number : 3574987

The presence of the decyloxy chain increases the compound's solubility in organic solvents, which is crucial for its biological interactions.

Interaction with Biological Membranes

Research indicates that the lipophilic nature of methyl 4-(decyloxy)benzoate allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability. This property is significant for its potential antimicrobial and anti-inflammatory effects. The interaction with membranes may also affect cellular processes such as signal transduction and ion transport, although specific molecular targets remain under investigation .

Antimicrobial Activity

Preliminary studies suggest that methyl 4-(decyloxy)benzoate exhibits antimicrobial properties. The compound's ability to disrupt bacterial membranes could lead to increased permeability and eventual cell lysis. In one study, compounds with similar structures demonstrated effective antibacterial action against both Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Membrane Interaction | Alters membrane fluidity | |

| Drug Delivery | Potential use in lipid-based formulations |

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzoate derivatives, methyl 4-(decyloxy)benzoate was tested against common pathogens. The results indicated a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent. The study utilized the agar well diffusion method to quantify activity, demonstrating that compounds with longer alkyl chains often exhibited enhanced antimicrobial properties due to their increased hydrophobic interactions with bacterial membranes .

Future Directions in Research

Given the promising biological activities observed, further research is warranted to elucidate the precise mechanisms through which methyl 4-(decyloxy)benzoate exerts its effects. Future studies should focus on:

- Detailed Mechanistic Studies : Investigating specific pathways affected by the compound.

- In Vivo Studies : Evaluating the biological activity in living organisms to assess therapeutic potential.

- Formulation Development : Exploring its application in drug delivery systems, particularly for hydrophobic drugs.

属性

IUPAC Name |

methyl 4-decoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-3-4-5-6-7-8-9-10-15-21-17-13-11-16(12-14-17)18(19)20-2/h11-14H,3-10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYKKUGCNXURBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393789 | |

| Record name | methyl 4-(decyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62443-10-1 | |

| Record name | Benzoic acid, 4-(decyloxy)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62443-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4-(decyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。